methyl 1-allyl-4-(4-ethylbenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, similar to the compound , often involves complex reactions including rearrangements and cyclizations. For example, the rearrangement of a pentenyl group at a pyridine ring during synthesis can lead to the formation of novel pyrrole derivatives (Zugenmaier, 2013). Another approach involves the reaction of 2H-azirines with enamines, yielding a mixture of dihydropyrroles which upon acid treatment provide pyrrole-2-carboxylic acid derivatives in moderate to high yields (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized by X-ray crystallography, providing insights into their crystalline arrangement and molecular geometry. For instance, the study of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate) revealed a triclinic space group, showcasing the complexity and diversity in the structural arrangement of such compounds (Zugenmaier, 2013).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, reflecting their chemical reactivity and functional diversity. For example, ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be synthesized from ethyl 2-chloroacetoacetate and cyanoacetamide, indicating the reactivity of pyrrole derivatives towards nucleophilic addition reactions (Dawadi & Lugtenburg, 2011).
properties
IUPAC Name |
methyl (4Z)-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-5-11-20-13(3)17(19(22)23-4)16(18(20)21)12-15-9-7-14(6-2)8-10-15/h5,7-10,12H,1,6,11H2,2-4H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAXDURMCTWTC-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC=C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4Z)-4-[(4-ethylphenyl)methylidene]-2-methyl-5-oxo-1-(prop-2-EN-1-YL)-4,5-dihydro-1H-pyrrole-3-carboxylate |
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